Ethyl 7-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, is characterized by an indole core substituted with an ethyl ester group at the 2-position and a methyl group at the 7-position.
Mechanism of Action
Target of Action
Ethyl 7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives . They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Indole derivatives are known for their various biologically vital properties .
Dosage Effects in Animal Models
Indole derivatives are known to have diverse biological activities .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include 7-methylindole and ethyl chloroformate, which react under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 7-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the methyl group at the 7-position.
Methyl 7-methyl-1H-indole-2-carboxylate: Has a methyl ester instead of an ethyl ester.
7-Methylindole: Lacks the ester group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the ethyl ester and the methyl group can enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
ethyl 7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-9-6-4-5-8(2)11(9)13-10/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDDMWUDWUIMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70761-93-2 |
Source
|
Record name | ethyl 7-methyl-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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